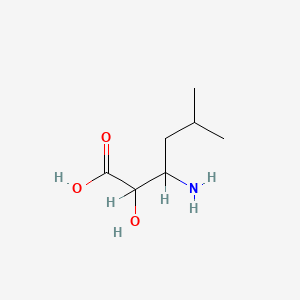

3-Amino-2-hydroxy-5-methylhexanoic acid

Overview

Description

3-Amino-2-hydroxy-5-methylhexanoic acid is an organic compound with the molecular formula C7H15NO3 It is a derivative of hexanoic acid and contains both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the use of tert-butyl (3R)-3-amino-5-methylhexanoate as a starting material. The tert-butyl group is removed under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The amino group can be reduced to an amine.

Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

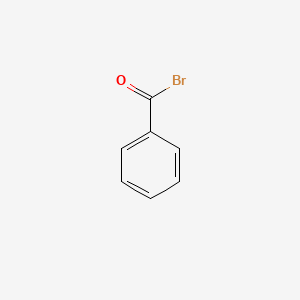

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

3-Amino-2-hydroxy-5-methylhexanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of inhibiting specific enzymes or pathways.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

3-Amino-5-methylhexanoic acid: Lacks the hydroxy group present in 3-Amino-2-hydroxy-5-methylhexanoic acid.

2-Amino-3-methylhexanoic acid: Differs in the position of the amino and hydroxy groups.

3-Hydroxy-2-amino-5-methylhexanoic acid: Similar structure but with different functional group positions.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name |

3-amino-2-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLMFCWSEKVVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977561 | |

| Record name | 3-Amino-2-hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62023-30-7 | |

| Record name | 3-Amino-2-hydroxy-5-methylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062023307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

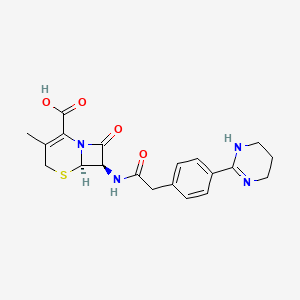

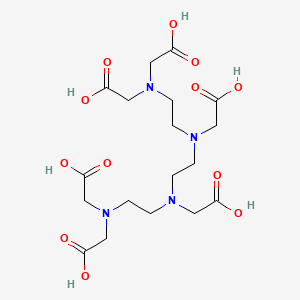

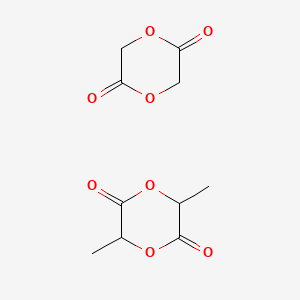

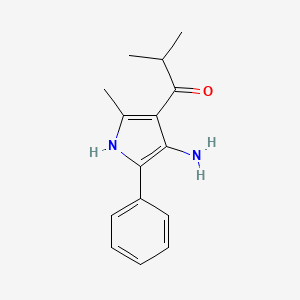

Feasible Synthetic Routes

Q1: What is the significance of 3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) in medicinal chemistry?

A: AHMHA is a hydroxy amino acid that has drawn attention for its role in developing renin inhibitors. [] These inhibitors are of particular interest due to their potential in treating hypertension. AHMHA itself is a structural analogue of leucine and can be incorporated into peptides designed to interact with enzymes like renin.

Q2: How does the stereochemistry of AHMHA influence its activity as a renin inhibitor?

A: Research indicates that the stereochemistry of AHMHA at its chiral centers significantly impacts its interaction with renin and consequently its inhibitory activity. When incorporated into the peptide Leu-Leu-Val-Phe-OCH3, the 2S,3S isomer of AHMHA exhibited competitive inhibition of human amniotic renin, while the 2R,3S isomer displayed non-competitive inhibition. [] This suggests that the spatial orientation of the hydroxyl and amino groups on the AHMHA molecule is crucial for effective binding to the active site of the enzyme.

Q3: What synthetic strategies are employed in the synthesis of (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid?

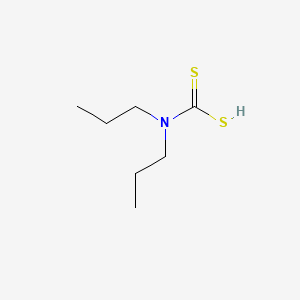

A: One successful approach involves a diastereoselective nitro aldol condensation. [] This method utilizes (−)-8-phenylmenthol as a chiral auxiliary, reacting its glyoxylate hydrate with 1-nitro-3-methylbutane. Potassium fluoride (KF) plays a crucial role as a mild base, enhancing both the yield and diastereoselectivity of the reaction. Using a large excess of KF in THF can further improve the diastereoselectivity of the condensation. [] Another method involves the regiospecific ring-opening of cis-2,3-epoxy-acids with ammonia, derived from cis- and trans-2-olefinic acids. [] This reaction pathway offers a direct route to synthesize the desired threo-3-amino-2-hydroxy-acids. []

Q4: Apart from renin, are there other biological targets for which AHMHA derivatives have shown inhibitory activity?

A: Yes, derivatives of (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid have demonstrated inhibitory activity against aminopeptidases. [] This finding highlights the potential of AHMHA as a scaffold for developing inhibitors targeting different enzyme families.

Q5: What is the significance of potassium fluoride in the synthesis of (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid?

A: Potassium fluoride (KF) plays a crucial "bridging effect" in the synthesis of (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid. [, ] It acts as a mild base in the condensation reaction, facilitating the formation of the desired product. Moreover, a large excess of KF in THF has been shown to enhance the diastereoselectivity of the reaction, leading to a higher yield of the desired stereoisomer. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)

![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1216825.png)